2-[[5-(2,3-Difluorophenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid
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Overview
Description
US10149841, Compound 9: is a synthetic organic compound known for its role as a reversible inhibitor of Bruton’s tyrosine kinase. This compound has been designed to have a long target residency time, which enhances its in vivo efficacy . It features a cysteine-reactive, inverted cyanoacrylamide scaffold structure that interacts with specific residues outside the catalytic domain of the enzyme .
Preparation Methods
The preparation of US10149841, Compound 9, involves the synthesis of a 3-hydroxyl pyridine derivative. The synthetic route includes several steps, starting with the formation of the core pyridine structure, followed by functional group modifications to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis .
Chemical Reactions Analysis
US10149841, Compound 9, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, often using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
US10149841, Compound 9, has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of US10149841, Compound 9, involves its interaction with Bruton’s tyrosine kinase. The compound binds to a specific cysteine residue outside the catalytic domain of the enzyme, which is close to the ATP pocket . This binding inhibits the enzyme’s activity, thereby modulating the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
US10149841, Compound 9, is unique due to its cysteine-reactive, inverted cyanoacrylamide scaffold structure and its long target residency time . Similar compounds include:
Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase that also targets the ATP pocket but has a different binding mechanism.
Acalabrutinib: Another reversible inhibitor of Bruton’s tyrosine kinase with a different chemical structure and binding properties.
These compounds share similar therapeutic applications but differ in their chemical structures, binding mechanisms, and pharmacokinetic properties .
Properties
Molecular Formula |
C14H10F2N2O5 |
---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
2-[[5-(2,3-difluorophenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H10F2N2O5/c15-8-2-1-3-10(12(8)16)23-7-4-9(19)13(17-5-7)14(22)18-6-11(20)21/h1-5,19H,6H2,(H,18,22)(H,20,21) |
InChI Key |
CTRIOCMSHSAPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC2=CC(=C(N=C2)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
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